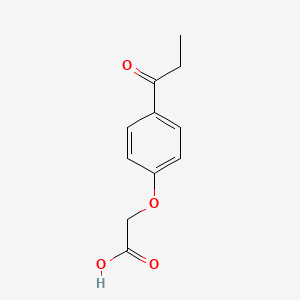

(4-Propionyl-phenoxy)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-propanoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-10(12)8-3-5-9(6-4-8)15-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTYYZZUMRUNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367980 | |

| Record name | (4-Propionyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6501-31-1 | |

| Record name | (4-Propionyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Propionyl-phenoxy)-acetic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Propionyl-phenoxy)-acetic acid, a molecule of interest within the broader class of phenoxyacetic acid derivatives. This document is structured to deliver not just data, but also the scientific rationale behind the facts, empowering researchers to leverage this information in their own discovery and development workflows.

Introduction: The Scientific Context of this compound

This compound, with the CAS Number 6501-31-1, belongs to the well-established and versatile family of phenoxyacetic acid derivatives.[1][2][3] This class of compounds has a rich history in various scientific domains, from agriculture to medicine. The core structure, featuring a phenyl ring linked to a carboxylic acid via an ether bond, serves as a privileged scaffold in medicinal chemistry.

The introduction of a propionyl group at the para-position of the phenoxy ring is a key structural modification. This addition is anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These changes, in turn, are expected to modulate its biological activity, offering a unique profile compared to other derivatives. The propionyl moiety provides a handle for potential metabolic transformations and additional points of interaction with biological targets.

Phenoxyacetic acid derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and herbicidal effects.[4][5][6] The specific biological role of the 4-propionyl substitution is an area ripe for investigation, with potential applications in drug discovery as enzyme inhibitors or modulators of cellular signaling pathways. This guide will delve into the known and predicted properties of this compound, providing a solid foundation for future research.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and drug development. These parameters govern its solubility, permeability, and interaction with biological systems. While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and predictive models provides a solid profile of the compound.

| Property | Value | Source |

| CAS Number | 6501-31-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| Physical Form | Solid (predicted) | [7] |

| Boiling Point | 388.8°C at 760 mmHg (predicted) | [3] |

| Density | 1.206 g/cm³ (predicted) | [3] |

| LogP | 1.62 - 1.74 | [3][7] |

| Topological Polar Surface Area (TPSA) | 63.60 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 5 | [3][7] |

The predicted LogP value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability. The topological polar surface area (TPSA) is also in a range that is generally considered favorable for oral bioavailability.

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. For this compound, the synthesis would commence with the commercially available 4'-Hydroxypropiophenone.[8]

Reaction Principle

The synthesis is a two-step, one-pot reaction. The first step is the deprotonation of the phenolic hydroxyl group of 4'-Hydroxypropiophenone using a strong base, typically sodium hydroxide or potassium hydroxide, to form the more nucleophilic phenoxide ion. In the second step, this phenoxide ion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage. Subsequent acidification protonates the carboxylate to yield the final product.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4'-Hydroxypropiophenone

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-Hydroxypropiophenone in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to the phenol should be approximately 2:1 to ensure complete deprotonation and to neutralize the chloroacetic acid in the next step.

-

Ether Formation: To the stirred solution of the sodium phenoxide, add a solution of chloroacetic acid in water. Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.

-

Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts for this compound are as follows:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 10-12 ppm.

-

Aromatic Protons (phenyl ring): The para-substituted aromatic ring will show two sets of doublets, characteristic of an AA'BB' system. The protons ortho to the propionyl group are expected to be more deshielded (around 7.9 ppm) than the protons ortho to the ether linkage (around 6.9 ppm).

-

Methylene Protons (-O-CH₂-): A singlet for the two methylene protons adjacent to the ether oxygen is predicted around 4.7 ppm.

-

Propionyl Protons (-CO-CH₂-CH₃): The methylene protons of the propionyl group will appear as a quartet around 3.0 ppm, coupled to the adjacent methyl protons. The methyl protons will appear as a triplet around 1.2 ppm, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are:

-

Carbonyl Carbon (Carboxylic Acid): ~172 ppm

-

Carbonyl Carbon (Ketone): ~198 ppm

-

Aromatic Carbons:

-

C-O: ~162 ppm

-

C-C=O: ~131 ppm

-

CH (ortho to ether): ~115 ppm

-

CH (ortho to propionyl): ~130 ppm

-

-

Methylene Carbon (-O-CH₂-): ~65 ppm

-

Propionyl Carbons:

-

-CO-CH₂-: ~31 ppm

-

-CH₃: ~8 ppm

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[9]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹, which may overlap with the ketone stretch.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.[10]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Upon electron ionization (EI), this compound (MW = 208.21) would likely exhibit the following fragmentation patterns:

-

Molecular Ion Peak (M⁺): A peak at m/z = 208.

-

Loss of the Propionyl Group: A significant fragment resulting from the cleavage of the propionyl group (CH₃CH₂CO-), leading to a peak at m/z = 151.

-

Loss of the Carboxymethyl Group: Cleavage of the O-CH₂COOH group, resulting in a fragment at m/z = 149.

-

McLafferty Rearrangement: The propionyl group can undergo a McLafferty rearrangement, leading to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z = 180.

-

Decarboxylation: Loss of CO₂ from the molecular ion or fragments containing the carboxylic acid group.

Potential Applications and Research Directions

While specific biological activities for this compound are not yet extensively documented, the broader class of phenoxyacetic acid derivatives has shown significant promise in several therapeutic areas. This suggests that the title compound is a compelling candidate for further investigation.

Anti-inflammatory and Analgesic Potential

Many arylpropionic and phenoxyacetic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. The structural motifs within this compound are consistent with those found in known COX inhibitors. Future research could involve in vitro assays to determine its inhibitory activity against COX-1 and COX-2, followed by in vivo studies to assess its anti-inflammatory and analgesic efficacy.

Antimicrobial Activity

The phenoxyacetic acid scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties. The lipophilicity and electronic properties imparted by the propionyl group may enhance the compound's ability to penetrate microbial cell membranes and interact with intracellular targets. Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads.

Herbicidal and Plant Growth Regulatory Effects

Phenoxyacetic acids are famous for their use as herbicides. The specific substitution pattern on the aromatic ring can fine-tune their activity and selectivity. Investigating the effect of this compound on plant growth could uncover potential applications in agriculture, either as a novel herbicide or as a plant growth regulator.

A Versatile Building Block in Medicinal Chemistry

Beyond its intrinsic biological activity, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid and ketone functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a molecule with a solid chemical foundation and significant, albeit underexplored, potential. This guide has provided a comprehensive overview of its known and predicted chemical properties, a robust and practical synthesis protocol, and a reasoned outlook on its potential applications in scientific research and development. The unique combination of the phenoxyacetic acid scaffold and the 4-propionyl substituent makes it an attractive target for further investigation, with the promise of uncovering novel biological activities and therapeutic applications.

References

-

Identified bands in FTIR spectra of all studied samples. | Download Table. ResearchGate. Available from: [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available from: [Link]

-

(4-chloro-2-propionyl-phenoxy)-acetic acid - Encyclopedia. MOLBASE. Available from: [Link]

-

FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer | Request PDF. ResearchGate. Available from: [Link]

-

Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers. Available from: [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Available from: [Link]

-

Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC - NIH. Available from: [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. Available from: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. Available from: [Link]

-

4'-Hydroxypropiophenone | C9H10O2 | CID 6271. PubChem. Available from: [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Available from: [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available from: [Link]

- Method for synthesizing p-hydroxypropiophenone. Google Patents.

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central. Available from: [Link]

-

Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. Available from: [Link]

-

Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. Available from: [Link]

-

Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. Available from: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. UAB. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. Available from: [Link]

-

coumarone. Organic Syntheses Procedure. Available from: [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. Available from: [Link]

-

Predictive equation for CH 4 concentration (%) and yield, acetic acid,... ResearchGate. Available from: [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. NIH. Available from: [Link]

-

A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Blumberg Institute. Available from: [Link]

Sources

- 1. This compound | 6501-31-1 [chemicalbook.com]

- 2. This compound CAS#: 6501-31-1 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. jetir.org [jetir.org]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. You are being redirected... [hit2lead.com]

- 8. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. instanano.com [instanano.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Guide to the Structure Elucidation of (4-Propionyl-phenoxy)-acetic acid

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and chemical research, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrectly assigned structure can invalidate extensive biological screening, pharmacokinetic studies, and toxicological assessments, leading to significant loss of time and resources. This guide presents a holistic and self-validating methodology for the complete structure elucidation of (4-Propionyl-phenoxy)-acetic acid (CAS No: 6501-31-1), a compound of interest within the broader class of phenoxyacetic acid derivatives known for their diverse biological activities.[1]

This document eschews a simplistic, linear checklist in favor of an integrated, multi-technique approach. As seasoned researchers know, structure elucidation is a process of convergent evidence. Each analytical technique provides a unique piece of the puzzle, and only by assembling them in a logical, cross-verifying framework can we achieve absolute confidence in the final structural assignment. We will proceed through a systematic workflow, explaining not only the what but the why behind each experimental choice and data interpretation, grounding our analysis in fundamental chemical principles and authoritative standards.

Foundational Analysis: Determination of the Molecular Formula

Before elucidating the arrangement of atoms, we must first establish the elemental constitution of our analyte. The molecular formula provides the fundamental constraints for any proposed structure. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unparalleled mass accuracy.

Causality of Technique Selection

Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places. This precision allows for the calculation of a unique elemental composition, distinguishing between isobars (molecules with the same nominal mass but different formulas). For a molecule like this compound, with a molecular formula of C11H12O4, this level of accuracy is crucial for unambiguous confirmation.[2][3][4][5]

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve 1 mg of the synthesized and purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode or deprotonation for negative ion mode.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Analysis Parameters (Negative Ion Mode):

-

Ionization Mode: ESI- (Negative ion mode is often preferred for carboxylic acids as they readily form stable [M-H]⁻ ions).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.

-

Mass Resolution: >10,000 FWHM (Full Width at Half Maximum).

-

-

Data Processing: The acquired accurate mass of the [M-H]⁻ ion is used to calculate the neutral mass. This experimental mass is then compared against the theoretical exact masses of potential molecular formulas using the instrument's software, with an acceptance criterion of <5 ppm mass error.

Expected Data & Interpretation

The expected output is a precise mass measurement that validates the molecular formula.

| Parameter | Theoretical Value (for C11H12O4) | Expected Experimental Value |

| Neutral Exact Mass | 208.0736 u | N/A |

| [M-H]⁻ Ion (ESI-) | 207.0663 u | 207.0663 ± 0.0010 u |

| Molecular Weight | 208.21 g/mol | N/A |

A measured mass within 5 ppm of the theoretical value provides high confidence in the assigned molecular formula of C11H12O4, which corresponds to a degree of unsaturation of 6. This value (rings + double bonds) is consistent with a benzene ring (4), two carbonyl groups (2), and provides the first critical constraint for our proposed structure.

Elucidating the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity and spatial arrangement of atoms in a small molecule.[6] We will use a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments to build the molecular skeleton piece by piece.

First, let's visualize the proposed structure with a numbering scheme to facilitate our discussion.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Key Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-64 scans for good signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate the signals and analyze chemical shifts and multiplicities.

| Protons (Label) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH (H11) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[7] |

| Aromatic (H3, H5) | ~7.95 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing propionyl group, causing a significant downfield shift. They will appear as a doublet due to coupling with H2 and H6. |

| Aromatic (H2, H6) | ~6.95 | Doublet (d) | 2H | These protons are ortho to the electron-donating ether oxygen, causing an upfield shift relative to benzene (7.26 ppm). They appear as a doublet due to coupling with H3 and H5. |

| -O-CH₂- (H8) | ~4.68 | Singlet (s) | 2H | The methylene protons are adjacent to two deshielding groups (ether oxygen and carboxylic acid carbonyl), resulting in a downfield shift. No adjacent protons result in a singlet.[8] |

| -CO-CH₂- (H14) | ~2.95 | Quartet (q) | 2H | These methylene protons are adjacent to a carbonyl group (deshielding) and a methyl group. They are split into a quartet by the three neighboring H15 protons (n+1 = 3+1 = 4).[9] |

| -CH₃ (H15) | ~1.20 | Triplet (t) | 3H | The terminal methyl protons are in a typical aliphatic region. They are split into a triplet by the two neighboring H14 protons (n+1 = 2+1 = 3).[9] |

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR reveals the number of unique carbon environments in the molecule.

-

Sample and Instrument: Same as for ¹H NMR.

-

Key Acquisition Parameters:

-

Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 512-2048 scans (or more), as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

| Carbon (Label) | Predicted Shift (δ, ppm) | Rationale |

| Ketone C=O (C12) | 196.0 - 200.0 | Ketone carbonyls are highly deshielded and appear significantly downfield. |

| Acid C=O (C9) | 169.0 - 172.0 | Carboxylic acid carbonyls are also deshielded, but typically upfield from ketones.[10] |

| Aromatic C-O (C1) | ~161.0 | Aromatic carbon attached to the ether oxygen is deshielded. |

| Aromatic C-CO (C4) | ~131.0 | Aromatic carbon attached to the propionyl group; also a quaternary carbon. |

| Aromatic CH (C3, C5) | ~130.5 | Aromatic carbons ortho to the propionyl group. |

| Aromatic CH (C2, C6) | ~114.5 | Aromatic carbons ortho to the ether oxygen, shielded by its electron-donating effect. |

| -O-CH₂- (C8) | ~65.0 | Methylene carbon attached to an oxygen atom. |

| -CO-CH₂- (C14) | ~35.0 | Methylene carbon alpha to a ketone carbonyl. |

| -CH₃ (C15) | ~8.0 | Terminal methyl carbon in an aliphatic environment. |

The observation of 9 distinct carbon signals would be consistent with the proposed structure's symmetry (C2/C6 and C3/C5 being equivalent).

Identifying Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

Causality of Technique Selection

For this compound, we expect to see several characteristic vibrations: a very broad O-H stretch for the carboxylic acid, two distinct C=O stretches (ketone and acid), and C-O stretches for the ether and acid functionalities. The presence and position of these bands provide strong, direct evidence for the key functional groups.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically sufficient.

-

-

Data Processing: A background spectrum (with a clean ATR crystal) is collected and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1730 | C=O stretch | Carboxylic Acid Carbonyl |

| ~1675 | C=O stretch | Ketone Carbonyl |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1240 | C-O stretch | Aryl Ether |

| ~1180 | C-O stretch | Carboxylic Acid |

The presence of a very broad O-H band, combined with two distinct carbonyl peaks at the expected frequencies, would be a hallmark signature for this molecule.[11][12]

Final Confirmation: Mass Spectrometry (MS) Fragmentation Analysis

While HRMS gives us the molecular formula, tandem MS (MS/MS) provides structural information by breaking the molecule into smaller, identifiable fragments. The fragmentation pattern serves as a "fingerprint" that can be pieced together to confirm the proposed connectivity.

Causality of Technique Selection

The fragmentation of this compound is predictable. We anticipate key cleavages at the bonds adjacent to the carbonyl groups and the ether linkage. Observing these specific fragments provides powerful evidence that the structural subunits are connected in the proposed manner.[13][14]

Experimental Protocol: LC-MS/MS

-

Sample and Instrumentation: Use the same sample and LC-HRMS setup as in Section 1.

-

Acquisition Mode: Tandem MS (MS/MS or product ion scan).

-

Procedure: The mass spectrometer is set to isolate the [M-H]⁻ precursor ion (m/z 207.0663). This isolated ion is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The resulting fragment ions are then mass-analyzed.

Predicted Fragmentation Pathway

The fragmentation pattern provides a roadmap of the molecule's structure.

Caption: Predicted ESI- fragmentation pathway for the analyte.

| m/z (Negative Mode) | Proposed Fragment Structure | Rationale |

| 207 | [C₁₁H₁₁O₄]⁻ | [M-H]⁻ Precursor Ion |

| 163 | [C₁₀H₁₁O₂]⁻ | Loss of CO₂ from the carboxylate group. |

| 148 | [C₉H₈O₂]⁻• | Loss of the carboxymethyl radical (•CH₂COOH). |

| 133 | [C₈H₅O₂]⁻ | Alpha-cleavage of the ethyl group from the propionyl ketone, yielding a stable acylium-type anion. |

| 93 | [C₆H₅O]⁻ | Cleavage of the ether bond, resulting in the phenoxide ion. |

Observing this constellation of fragments would strongly corroborate the proposed structure.

Synthesis of Evidence: The Complete Workflow

The power of this methodology lies not in any single technique, but in their synergistic and cross-validating nature.

Caption: Integrated workflow for structure elucidation.

-

HRMS establishes the elemental formula (C11H12O4) and degree of unsaturation.

-

IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid, a ketone, and an aromatic ether.

-

NMR Spectroscopy maps the exact placement of these groups, showing a 1,4-disubstituted (para) benzene ring, an intact propionyl group (-CO-CH₂-CH₃), and an O-linked acetic acid moiety (-O-CH₂-COOH).

-

Tandem MS validates the connectivity, showing fragmentation patterns consistent with the loss of CO₂, the propionyl group, and the carboxymethyl group from the parent structure.

Together, these independent lines of evidence converge on a single, unambiguous structure: this compound. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a trustworthy foundation for all future research involving this compound.

References

-

Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples . PubMed Central, National Institutes of Health. [Link]

-

Structure Elucidation of Small Molecules . Fiehn Lab, UC Davis. [Link]

-

(4-chloro-2-propionyl-phenoxy)-acetic acid . MOLBASE Encyclopedia. [Link]

-

Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development . SciSpace. [Link]

-

Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data . ResearchGate. [Link]

-

The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry . Pittcon. [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides . American Chemical Society. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042) . Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000042) . Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) . Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) . Human Metabolome Database. [Link]

- Method for synthesizing phenoxyacetic acid derivative.

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review . Journal of Emerging Technologies and Innovative Research. [Link]

-

13C NMR 100 MHz Acetic Acid-d4 . Wiley. [Link]

-

13C NMR 100 MHz Acetic Acid-d4 . Wiley. [Link]

-

(p-Nonylphenoxy)acetic acid . PubChem, National Institutes of Health. [Link]

-

Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester . NIST WebBook. [Link]

-

Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics . Cambridge Open Engage. [Link]

-

Acetic acid, phenoxy- . NIST WebBook. [Link]

-

Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator . Journal of Chemical and Pharmaceutical Research. [Link]

-

The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1) . ResearchGate. [Link]

-

¹H proton nmr spectrum of propanoic acid . Doc Brown's Chemistry. [Link]

-

Acetic acid, 2-phenoxy-, 2-propen-1-yl ester . US EPA. [Link]

-

The synthesis of dichlorprop anno 1950 . ResearchGate. [Link]

-

Infrared spectrum of propanoic acid . Doc Brown's Chemistry. [Link]

- Process for preparing phenoxy acetic acid derivatives.

-

Mass spectrometry characterization of peroxycarboxylic acids . University of Cambridge. [Link]

-

The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature... . ResearchGate. [Link]

-

Chromatogram and mass spectrogram of propanoic acid, acetic acid, and... . ResearchGate. [Link]

-

Acetic acid . NIST WebBook. [Link]

-

(4-methylphenoxy)acetic acid . NIST WebBook. [Link]

-

Acetic acid, 2-phenoxy-, (1,3,3a,4,7,7a-hexahydro-4,7-methano-1,3-dioxo-isoindolol-2-yl)methyl ester . SpectraBase. [Link]

-

Acetic acid, (4-methoxyphenoxy)- . NIST WebBook. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. This compound | 6501-31-1 [chemicalbook.com]

- 3. This compound CAS#: 6501-31-1 [m.chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 7. researchgate.net [researchgate.net]

- 8. Phenoxyacetic acid(122-59-8) 1H NMR [m.chemicalbook.com]

- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. EP2029507A1 - Process for preparing phenoxy acetic acid derivatives - Google Patents [patents.google.com]

- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the Synthesis of (4-Propionyl-phenoxy)-acetic acid and its Derivatives

This guide provides a comprehensive overview of the synthesis of (4-propionyl-phenoxy)-acetic acid, a molecule of interest in medicinal chemistry and drug development. We will delve into the strategic considerations for its synthesis, provide detailed experimental protocols, and discuss the analytical techniques for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this and related compounds.

Introduction and Strategic Overview

This compound belongs to the class of phenoxyacetic acid derivatives, a scaffold that is present in numerous pharmacologically active compounds.[1] The introduction of a propionyl group at the para position of the phenoxy ring can significantly influence the molecule's biological activity, a principle that has been explored in the development of various therapeutic agents, including potential treatments for type 2 diabetes and cardiovascular diseases.[2][3]

The synthesis of this compound presents a key challenge: the presence of a carboxylic acid functional group on the starting material, phenoxyacetic acid. This group is deactivating towards electrophilic aromatic substitution and can react with the Lewis acids typically employed in Friedel-Crafts acylation reactions. Therefore, a protection strategy is necessary.

Our synthetic approach is a three-step process:

-

Esterification: The carboxylic acid of phenoxyacetic acid is protected as an ethyl ester.

-

Friedel-Crafts Acylation: The ethyl phenoxyacetate intermediate undergoes a Friedel-Crafts acylation with propionyl chloride to introduce the propionyl group at the para position.

-

Hydrolysis: The ethyl ester is hydrolyzed to yield the final product, this compound.

This strategy ensures a high yield and purity of the final product by circumventing the challenges associated with the free carboxylic acid.

Sources

Navigating the ADME Landscape: A Technical Guide to the Pharmacokinetics and Metabolism of (4-Propionyl-phenoxy)-acetic acid and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Profile of a Phenoxy-Acetic Acid Derivative

(4-Propionyl-phenoxy)-acetic acid belongs to the class of phenoxy-acetic acid derivatives, a scaffold present in various pharmacologically active compounds. Understanding the absorption, distribution, metabolism, and excretion (ADME) of such molecules is paramount for drug development, enabling the prediction of their efficacy, safety, and dosing regimens. This guide provides a detailed examination of the expected pharmacokinetic and metabolic pathways of this compound, drawing parallels with the established profile of Fenoprofen.

Fenoprofen is an NSAID of the propionic acid class that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[1][2] Its journey through the body, from administration to elimination, offers a valuable blueprint for predicting the behavior of structurally similar compounds.

Predicted Physicochemical Properties

While experimental data for this compound is unavailable, its structure allows for the prediction of key physicochemical properties that influence its pharmacokinetic behavior.

| Property | Predicted Value/Characteristic | Implication for Pharmacokinetics |

| Molecular Weight | ~208.21 g/mol | Likely to be orally bioavailable (Lipinski's rule of five). |

| LogP | ~1.62 | Moderate lipophilicity suggests good absorption and distribution. |

| pKa | Acidic (due to the carboxylic acid group) | Ionization state will influence absorption and distribution across biological membranes. |

| Protein Binding | High | Expected to be highly bound to plasma proteins, primarily albumin, similar to other NSAIDs.[1] |

Comprehensive Pharmacokinetics (ADME) Profile

The ADME profile of a drug candidate dictates its clinical utility. Based on data for Fenoprofen, the following characteristics can be anticipated for this compound.

Absorption

Following oral administration, rapid and nearly complete absorption from the gastrointestinal tract is expected.[2] Peak plasma concentrations are likely to be achieved within 1-2 hours under fasting conditions.[1][2] The presence of food or milk may delay the rate and reduce the peak concentration of the drug, although the total amount absorbed may not be significantly affected.[2]

Distribution

A high degree of plasma protein binding, estimated at over 99%, is a key characteristic of this class of compounds.[1][2] This extensive binding to albumin will limit the volume of distribution, confining the drug primarily to the vascular compartment. Despite high protein binding, the unbound fraction is responsible for the pharmacological effect.

Metabolism

The liver is the primary site of metabolism for phenoxy-acetic acid derivatives.[3] The metabolic pathways are anticipated to involve two major biotransformation reactions:

-

Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes are expected to catalyze the hydroxylation of the molecule. For Fenoprofen, this results in the formation of 4'-hydroxyfenoprofen.[1][4]

-

Phase II Metabolism (Conjugation): The parent compound and its hydroxylated metabolite are then conjugated with glucuronic acid to form water-soluble glucuronides.[1][4] This is the primary mechanism for detoxification and preparation for excretion.

The resulting major metabolites would be the glucuronide conjugate of the parent compound and the glucuronide conjugate of the hydroxylated metabolite.[1]

Excretion

The primary route of elimination is via the kidneys, with approximately 90% of an administered dose being excreted in the urine within 24 hours.[1][2] The excreted products are almost entirely the inactive glucuronide metabolites.[1] The elimination half-life is expected to be relatively short, in the range of 2-3 hours.[1][3]

In-Depth Metabolic Pathways

The metabolic fate of this compound is crucial for understanding its potential for drug-drug interactions and the formation of active or inactive metabolites.

Caption: Predicted metabolic pathway of this compound.

Analytical Methodology for Quantification

Accurate quantification of the parent drug and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard analytical technique.

Recommended HPLC-MS/MS Method:

-

Sample Preparation: Protein precipitation or solid-phase extraction (SPE) of plasma or urine samples.

-

Chromatographic Separation: Reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Experimental Protocols

To definitively characterize the pharmacokinetics and metabolism of this compound, a series of in vitro and in vivo studies are required.

In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance of the compound in liver microsomes.

Protocol:

-

Prepare an incubation mixture containing liver microsomes (human, rat, etc.), the test compound, and cofactors (NADPH).

-

Incubate the mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time.

-

Calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

Protocol:

-

Administer the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via IV bolus and another cohort via oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood to obtain plasma.

-

Analyze the plasma samples by a validated LC-MS/MS method.

-

Perform pharmacokinetic analysis to determine parameters such as clearance, volume of distribution, half-life, and bioavailability.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Data Summary

The following table summarizes the key pharmacokinetic parameters of Fenoprofen, which can be used as a reference for this compound.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2] |

| Plasma Half-Life (t1/2) | ~3 hours | [1] |

| Plasma Protein Binding | 99% | [1][2] |

| Bioavailability | ~85% | [2] |

| Primary Route of Excretion | Urine (~90%) | [1][2] |

| Major Metabolites | Fenoprofen glucuronide, 4'-hydroxyfenoprofen glucuronide | [1][4] |

Conclusion

While specific experimental data for this compound is lacking, a comprehensive understanding of its likely pharmacokinetic and metabolic profile can be derived from its structural analog, Fenoprofen. It is anticipated to be a rapidly absorbed, highly protein-bound compound that undergoes extensive hepatic metabolism via oxidation and glucuronidation, followed by renal excretion of the inactive metabolites. The provided experimental protocols and analytical methods offer a robust framework for the definitive characterization of this compound, which is a critical step in its potential development as a therapeutic agent.

References

-

Minicule. Fenoprofen: Uses, Dosage, Side Effects & Interactions. [Link]

-

Drugs.com. Fenoprofen Capsules: Package Insert / Prescribing Info / MOA. [Link]

-

MIMS Philippines. Fenoprofen: Uses, Dosage, Side Effects and More. [Link]

-

Pharmacology of Fenoprofen Calcium (Nalfon) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025-02-28). [Link]

-

WikiMed. Fenoprofen. [Link]

Sources

The Rise and Fall of Indacrinone: A Chiral Diuretic's Journey

An In-depth Technical Guide on the Discovery, Development, and Discontinuation of a Promising Antihypertensive Agent

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Indacrinone, an indanone-based loop diuretic developed by Merck and Co., represents a fascinating case study in chiral drug development. Possessing a unique pharmacological profile where its enantiomers exhibit distinct and opposing effects on uric acid excretion, it held the promise of a potent diuretic devoid of the common hyperuricemic side effects. This guide provides a comprehensive technical overview of the discovery, mechanism of action, clinical development, and eventual discontinuation of indacrinone. Through an analysis of its stereospecific pharmacology, clinical trial data, and the broader context of diuretic development, we aim to provide valuable insights for modern drug discovery and development endeavors.

Introduction: The Quest for a Better Diuretic

The mid-20th century saw a revolution in the management of hypertension and edema with the advent of diuretics.[1] The development of loop diuretics in the 1950s and 1960s provided clinicians with powerful tools to manage fluid overload.[1][2] However, a significant drawback of many potent diuretics was the induction of hyperuricemia, an increase in serum uric acid that could precipitate gout in susceptible individuals.[3][4] This clinical challenge set the stage for the search for a diuretic with a more favorable metabolic profile. It was in this scientific landscape that indacrinone emerged as a promising candidate.

The Discovery of Indacrinone: A Product of Rational Drug Design

Developed by Merck and Co., indacrinone (MK-196) was the result of a targeted research program aimed at identifying novel diuretic agents.[5][6] Its chemical structure, 2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid, placed it in the class of indanone-based diuretics.[5] Early investigations revealed its efficacy as a potent, long-acting loop diuretic.[3][6] A European patent application for indacrinone was filed by Merck and Co. on May 19, 1982, indicating a significant step in its development trajectory.[7]

Chemical Synthesis

The synthesis of indacrinone involves a multi-step process, a general outline of which is described in the scientific literature.[8] A key step involves the Friedel-Crafts acylation of 2,3-dichloroanisole, followed by a series of reactions to construct the indanone ring system and introduce the oxyacetic acid side chain.[8]

A Tale of Two Enantiomers: The Unique Pharmacology of Indacrinone

The most remarkable feature of indacrinone lies in its stereochemistry. The molecule possesses a single chiral center, giving rise to two enantiomers: a (+) and a (-) form.[3][5] Crucially, these enantiomers were found to have distinct and separable pharmacological activities.[3][9][10]

-

The (-)-Enantiomer: The Diuretic Powerhouse: The primary diuretic and natriuretic (sodium excretion) activity of indacrinone resides almost exclusively in the (-)-enantiomer.[3][10] This enantiomer acts on the thick ascending limb of the loop of Henle, a key site for sodium and chloride reabsorption in the nephron.[6]

-

The (+)-Enantiomer: The Uricosuric Agent: In contrast, the (+)-enantiomer possesses a significant uricosuric effect, meaning it promotes the excretion of uric acid.[3][10] While both enantiomers have some uricosuric activity, this property is more pronounced in the (+)-form.[3]

This duality presented a unique therapeutic opportunity: by manipulating the ratio of the two enantiomers, it was theoretically possible to create a diuretic that was isouricemic (having no net effect on uric acid levels) or even hypouricemic (lowering uric acid levels).[4]

Mechanism of Action

Indacrinone exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[6] This inhibition leads to a significant increase in the urinary excretion of sodium, chloride, and water. The uricosuric effect of the (+)-enantiomer is thought to involve the inhibition of uric acid reabsorption in the proximal tubule, although the precise transporters involved were not fully elucidated at the time.[9]

Caption: Dual mechanism of action of Indacrinone enantiomers.

Clinical Development: The Quest for the Optimal Enantiomer Ratio

Recognizing the therapeutic potential of indacrinone's unique stereochemistry, Merck initiated a series of clinical trials to determine the optimal ratio of the (+) and (-) enantiomers. The goal was to achieve a formulation that provided effective blood pressure control and diuresis while minimizing the risk of hyperuricemia.

A number of studies in healthy volunteers and hypertensive patients demonstrated the feasibility of this approach.[3][10] For instance, a multicenter, double-blind, randomized study in 65 healthy men showed that a 10 mg dose of the (-)-enantiomer combined with an 80 mg dose of the (+)-enantiomer (a 1:8 ratio) lowered plasma urate by 13%.[3] Another study in 37 hypertensive patients found that a 1:9 ratio of the (-) to (+) enantiomers provided good antihypertensive activity with a favorable uric acid profile and no evidence of hepatic toxicity.[10]

Comparative Efficacy and Safety

Clinical trials also compared indacrinone to existing diuretics, notably furosemide and hydrochlorothiazide. These studies generally showed that indacrinone had a greater natriuretic potency and a longer duration of action than furosemide.[5] A key differentiating factor was its effect on uric acid; while furosemide and hydrochlorothiazide tended to increase serum uric acid levels, various ratios of indacrinone enantiomers could decrease them.[5]

| Diuretic | Effect on Blood Pressure | Effect on Serum Uric Acid | Key Side Effects |

| Indacrinone (optimized ratio) | Effective reduction[10] | Neutral or decreased[3][10] | Dose-related reduction in serum K+ and Cl-[10] |

| Furosemide | Effective reduction | Generally increased[5] | Electrolyte imbalances, potential for ototoxicity[3] |

| Hydrochlorothiazide | Effective reduction | Increased[3] | Hyperuricemia, electrolyte imbalances[3] |

Table 1: Comparative Profile of Indacrinone and Other Diuretics.

The Discontinuation of Indacrinone: An Unanswered Question

Despite its promising clinical profile, the development of indacrinone was ultimately halted. The European patent application filed in 1982 was officially "withdrawn."[7] The precise and publicly documented reasons for this decision by Merck & Co. remain elusive in the available scientific and regulatory literature.

While some clinical trial publications state that "no serious adverse effects were reported," this does not preclude the possibility of safety signals emerging in larger, longer-term studies that were not published.[10] The withdrawal of a drug from development can be due to a variety of factors, including:

-

Emergence of unforeseen adverse effects: Later-stage clinical trials with larger patient populations can reveal rarer but more severe side effects.

-

Commercial considerations: The emergence of a competitor with a superior profile, or a changing market landscape, can make further investment in a drug candidate commercially unviable.

-

Manufacturing or formulation challenges: Difficulties in producing the drug at a large scale or developing a stable and effective formulation can impede its progress.

Without a definitive statement from Merck or a detailed regulatory report, the specific reasons for the discontinuation of indacrinone's development remain a subject of speculation within the pharmaceutical history.

Legacy and Conclusion

The story of indacrinone offers several important lessons for drug development professionals. It stands as a pioneering example of the application of stereochemistry to optimize a drug's therapeutic index. The concept of using a "distomer" (the less active or therapeutically desired enantiomer) to counteract the side effects of the "eutomer" (the more active enantiomer) was a sophisticated approach for its time.

While indacrinone never reached the market, the scientific principles underlying its development remain highly relevant. The pursuit of drugs with improved safety and metabolic profiles continues to be a major driver of pharmaceutical innovation. The journey of indacrinone, from its rational design to its intriguing discontinuation, serves as a valuable and instructive chapter in the history of diuretic and antihypertensive therapy.

Experimental Protocols

The clinical trials investigating indacrinone employed rigorous methodologies to assess its safety and efficacy. A representative experimental design would have included the following steps:

-

Subject Recruitment: Healthy volunteers or patients with diagnosed hypertension meeting specific inclusion and exclusion criteria would be enrolled.

-

Informed Consent: All participants would provide written informed consent after a thorough explanation of the study's purpose, procedures, and potential risks.

-

Washout Period: For hypertensive patients, a washout period of several weeks would be implemented to eliminate the effects of any pre-existing antihypertensive medications.

-

Randomization and Blinding: Participants would be randomly assigned to receive either a specific ratio of indacrinone enantiomers, a placebo, or a comparator diuretic (e.g., hydrochlorothiazide). The study would typically be double-blinded, meaning neither the participants nor the investigators would know the treatment allocation.

-

Dosing and Administration: The study drug would be administered orally at a fixed time each day for a predetermined duration (e.g., 7 days or 12 weeks).

-

Data Collection: Blood and urine samples would be collected at baseline and at regular intervals throughout the study to measure parameters such as:

-

Serum and urinary electrolytes (sodium, potassium, chloride)

-

Serum and urinary uric acid

-

Blood pressure and heart rate

-

Plasma renin activity

-

-

Adverse Event Monitoring: Participants would be closely monitored for any adverse events, which would be documented and graded for severity.

-

Statistical Analysis: The collected data would be analyzed using appropriate statistical methods to compare the effects of the different treatments.

Caption: A generalized workflow for a clinical trial of Indacrinone.

References

- Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer r

- Indacrinone. Chiralpedia.

- Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196). PubMed.

- Pharmacology of enantiomers and (-) p-OH metabolite of indacrinone. PubMed.

- Antihypertensive and biochemical effects of indacrinone enantiomers. PubMed.

- Indacrinone: modification of diuretic, uricosuric, and kaliuretic actions by amiloride. PubMed.

- Loop Diuretics: An Overview of Its History and Evolution. PubMed.

- Enantiomers of indacrinone: a new approach to producing an isouricemic diuretic. PubMed.

- Indacrinone: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men. PubMed.

- Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196) - PMC. NIH.

- Loop Diuretics: An Overview of Its History and Evolution. JAPI.

- Loop Diuretics: An Overview of Its History and Evolution. AWS.

- The Changing Role of Loop Diuretics in Heart Failure Management across the Last Century.

- Indacrinone. Wikipedia.

- Indacrinone.

- FDA issues flexible policy on chiral drugs.

- The invention of diuretics. History of Nephrology.

- The Case Against Market Exclusivity for Purified Enantiomers of Approved Drugs. Yale Journal of Law & Technology.

- Development of New Stereoisomeric Drugs May 1992. FDA.

- FDARA: Single Enantiomer Exclusivity Revisited. FDA Law Blog.

- Effects of enantiomers of indacrinone (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo. PubMed.

- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.

- Stereo-Specificity of Diuretic Receptors in the Nephron: A Study of the Enantiomers of Indacrinone (MK-196) in Man | Renal Physiology. Karger Publishers.

- Indacrinone | C18H14Cl2O4 | CID 42266. PubChem - NIH.

- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.

- INDACRINONE. precisionFDA.

- EP0069846A1 - Indacrinone having enhanced uricosuric properties.

- Indacrinone | CAS#57296-63-6 | Diuretic. MedKoo.

- Withdrawal of long-term amrinone therapy in patients with congestive heart failure: a placebo controlled trial. PubMed.

- Outcomes of Discontinuing Drug Tre

- Deprescribing Trials: A Focus on Adverse Drug Withdrawal Events - PMC. PubMed Central.

- Discontinuation of Loop Diuretics in Older Patients with Chronic Stable Heart Failure: A Narr

Sources

- 1. Indacrinone – Chiralpedia [chiralpedia.com]

- 2. Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biopharmadive.com [biopharmadive.com]

- 4. Antihypertensive and biochemical effects of indacrinone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Merck discontinues development of 2 cancer drugs after trial failures — TradingView News [tradingview.com]

- 6. Merck discontinues development of 2 cancer drugs after trial failures | 106.5 The Buzz [1065thebuzz.com]

- 7. Adverse Drug Reactions - Drugs - MSD Manual Consumer Version [msdmanuals.com]

- 8. Merck KGaA Discontinues Trial of Cancer Drug Co-Developed With GSK - BioSpace [biospace.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Indacrinone: modification of diuretic, uricosuric, and kaliuretic actions by amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Propionyl-phenoxy)-acetic acid: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Propionyl-phenoxy)-acetic acid is a member of the diverse class of phenoxyacetic acid derivatives, a scaffold known for a wide array of biological activities. This technical guide provides a comprehensive review of the available literature and a scientific survey of this specific molecule. While direct research on this compound is limited, this document extrapolates from established chemical principles and the extensive research on related compounds to present a detailed overview of its probable synthesis, physicochemical properties, and potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar ketone-containing phenoxyacetic acid derivatives.

Introduction: The Prominence of the Phenoxyacetic Acid Scaffold

Phenoxyacetic acid and its derivatives have long been a subject of intense scientific scrutiny, revealing a remarkable spectrum of biological activities. This versatile chemical framework is at the core of numerous compounds with applications ranging from pharmaceuticals to agriculture.[1][2] The therapeutic potential of this class includes anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][3] The structural modifications on the phenyl ring and the acetic acid side chain allow for the fine-tuning of their pharmacological profiles, making them attractive candidates for drug discovery and development. The introduction of a propionyl group at the para position of the phenoxy ring, as in this compound, presents an interesting structural variation with the potential for unique biological interactions.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process: the synthesis of the key intermediate, 4'-Hydroxypropiophenone, followed by a Williamson ether synthesis.

Synthesis of the Precursor: 4'-Hydroxypropiophenone

4'-Hydroxypropiophenone (CAS 70-70-2) is a crucial building block for the target molecule.[4] It is a white crystalline powder with a molecular weight of 150.17 g/mol .[4] Several methods have been reported for its synthesis, with the Fries rearrangement of phenyl propionate being a prominent approach. This reaction typically involves treating phenyl propionate with a Lewis acid catalyst, such as aluminum chloride.

Another common method is the Friedel-Crafts acylation of phenol with propionyl chloride in the presence of a Lewis acid.[5]

Experimental Protocol: Friedel-Crafts Acylation of Phenol

-

To a solution of phenol in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining a low temperature.

-

Slowly add propionyl chloride to the reaction mixture, keeping the temperature controlled.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 4'-Hydroxypropiophenone.

Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including phenoxyacetic acid derivatives.[1] This SN2 reaction involves the reaction of a phenoxide with an alkyl halide. In this case, the sodium salt of 4'-Hydroxypropiophenone (the phenoxide) is reacted with a salt of chloroacetic acid.

Detailed Step-by-Step Methodology:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve 4'-Hydroxypropiophenone in a suitable solvent such as ethanol or methanol.

-

Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide.

-

Reaction with Chloroacetate: In a separate vessel, neutralize chloroacetic acid with a base (e.g., sodium hydroxide) to form sodium chloroacetate.

-

Add the sodium chloroacetate solution to the phenoxide solution.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and acidify it with a dilute mineral acid (e.g., HCl) to a pH of approximately 2. This will precipitate the this compound.

-

Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Physicochemical Properties and Spectral Characterization

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂O₄[4][6] |

| Molecular Weight | 208.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO. |

| pKa | The carboxylic acid moiety will make it an acidic compound, with a pKa likely in the range of 3-5. |

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (likely two doublets in the aromatic region), the methylene protons of the acetic acid side chain (a singlet), and the ethyl group of the propionyl moiety (a quartet and a triplet).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, the aromatic carbons, the methylene carbon, and the carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, the O-H stretching of the carboxylic acid, and the C-O stretching of the ether linkage.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z 208, along with characteristic fragmentation patterns.

Potential Biological Activities and Therapeutic Applications

Based on the extensive research on phenoxyacetic acid derivatives, this compound can be hypothesized to possess a range of biological activities. The presence of the ketone functionality may influence its potency and selectivity for various biological targets.

Anti-inflammatory Activity

Many phenoxyacetic acid derivatives exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][7] The structural features of this compound are consistent with those of some known COX inhibitors. In vivo studies on related compounds have shown a reduction in paw edema in rat models of inflammation.[7] The mechanism of action likely involves the inhibition of prostaglandin synthesis.

Antimicrobial Activity

Phenoxyacetic acid derivatives have been reported to possess antibacterial and antifungal properties.[1][8] The specific substitutions on the phenoxy ring can significantly impact the antimicrobial spectrum and potency. The propionyl group in the target molecule may contribute to its interaction with microbial enzymes or cell membranes.

Anticancer Activity

Certain phenoxyacetic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanisms of action can be diverse, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. The presence of a ketone group might offer opportunities for further chemical modification to enhance anticancer potency.

Other Potential Activities

The phenoxyacetic acid scaffold is also found in compounds with other therapeutic applications, such as:

-

Antihypertensive agents [1]

-

Antidiabetic agents [9]

-

Herbicides (though this is less relevant for therapeutic applications)[1]

Structure-Activity Relationships (SAR)

While specific SAR studies for this compound are not available, general trends observed for phenoxyacetic acid derivatives can provide valuable insights:

-

Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring are critical for biological activity. Halogen atoms, for example, have been shown to enhance anti-inflammatory and antimicrobial activities in some cases.[10]

-

The Acetic Acid Moiety: The carboxylic acid group is often essential for activity, as it can participate in key interactions with biological targets. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties.

-

The Ketone Group: The propionyl group introduces a ketone functionality, which can act as a hydrogen bond acceptor and may influence the molecule's overall polarity and binding affinity to target proteins. SAR studies on related phenyl alkyl ketones have shown that modifications to the ketone and the adjacent alkyl chain can significantly impact biological activity.[11]

Future Directions and Research Opportunities

This compound represents an under-explored molecule with significant potential for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectral characterization are necessary to provide a solid foundation for further studies.

-

In Vitro Biological Screening: The compound should be screened against a panel of biological targets to identify its primary pharmacological activities. This could include assays for COX inhibition, antimicrobial activity against various pathogens, and cytotoxicity against a range of cancer cell lines.

-

In Vivo Efficacy and Toxicity Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess efficacy and determine the toxicological profile of the compound.

-

Lead Optimization: Based on the initial biological data, the structure of this compound can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a structurally intriguing member of the well-established phenoxyacetic acid class of compounds. While direct experimental data is currently scarce, this in-depth technical guide has provided a comprehensive overview of its likely synthetic route, predicted physicochemical properties, and potential biological activities based on the extensive body of knowledge surrounding its structural analogs. The presence of the propionyl group offers a unique feature that may lead to novel pharmacological properties. This document serves as a valuable resource to stimulate and guide future research into the therapeutic potential of this and related ketone-containing phenoxyacetic acid derivatives, with the hope of unlocking new avenues for drug discovery and development.

References

- Mohammad Shaharyar, Anees Ahmad Siddiqui, Mohamed Ashraf Ali. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4.

- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.

- Annu, A. S., & Meenu, B. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

- Annu, et al. (2024).

- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.

- This compound | 6501-31-1. ChemicalBook.

- (4-chloro-2-propionyl-phenoxy)-acetic acid - Encyclopedia. MOLBASE.

- Sienkiewicz, N., et al. (2023). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. Molecules, 28(15), 5891.

- Obach, R., & Obach, D. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. European Journal of Pharmaceutical Sciences, 13(2), 145-151.

- Al-Ostoot, F. H., et al. (2024). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 29(1), 246.

- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.

- Wang, H., et al. (2013). Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 56(17), 6995-7008.

- Li, Y., et al. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 23(21), 6945-6956.

- Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(10), 1004-1008.

- Moin, S., et al. (2023). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry.

- (4-propionylphenoxy)acetic acid. CymitQuimica.

- 6501-31-1, (4-PROPIONYL-PHENOXY)-ACETICACID Formula. ECHEMI.

- El-Sayed, M. A. A., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 152, 107727.

- Susithra, G., et al. (2018). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Pharmacology and Medicinal Chemistry, 2(1), 4-17.

- Lai, K. S., et al. (2021). Comparative Studies of Inhibitory and Antioxidant Activities, and Organic Acids Compositions of Postbiotics Produced by Probiotic Lactiplantibacillus plantarum Strains Isolated From Malaysian Foods. Frontiers in Microbiology, 12, 618676.

- Halstead, F. D., et al. (2015).

- Meanwell, N. A., et al. (1994). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Thrombosis Research, 74(2), 115-123.